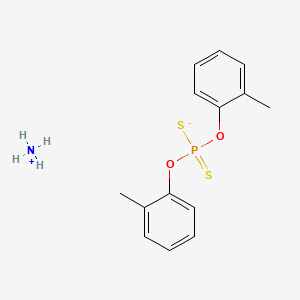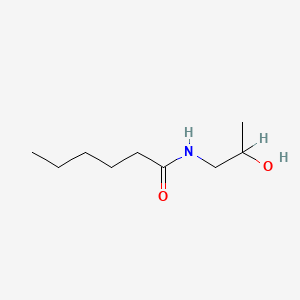
N-(2-Hydroxypropyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxypropyl)hexanamide: is an organic compound with the molecular formula C9H19NO2. It is a derivative of hexanamide, where the amide nitrogen is substituted with a 2-hydroxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Hydroxypropyl)hexanamide can be synthesized through the reaction of hexanoyl chloride with 2-amino-1-propanol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxypropyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-(2-oxopropyl)hexanamide.
Reduction: Formation of N-(2-hydroxypropyl)hexylamine.
Substitution: Formation of N-(2-alkoxypropyl)hexanamide or N-(2-acetoxypropyl)hexanamide.
Scientific Research Applications
N-(2-Hydroxypropyl)hexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Hydroxypropyl)hexanamide involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group allows for interactions with various biological molecules, potentially affecting signaling pathways and cellular processes .
Comparison with Similar Compounds
Hexanamide: The parent compound, lacking the 2-hydroxypropyl group.
N-(2-Hydroxyethyl)hexanamide: Similar structure but with a 2-hydroxyethyl group instead of 2-hydroxypropyl.
N-(2-Hydroxypropyl)butanamide: Similar structure but with a butanamide backbone instead of hexanamide.
Uniqueness: N-(2-Hydroxypropyl)hexanamide is unique due to the presence of both a hydroxyl group and a hexanamide backbone. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Properties
CAS No. |
23054-59-3 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)hexanamide |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-9(12)10-7-8(2)11/h8,11H,3-7H2,1-2H3,(H,10,12) |
InChI Key |
WEJHDPCZRFVRCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)

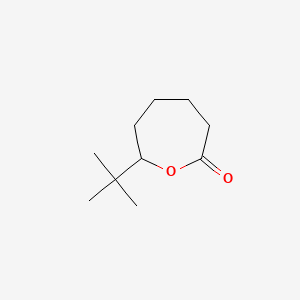
![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)
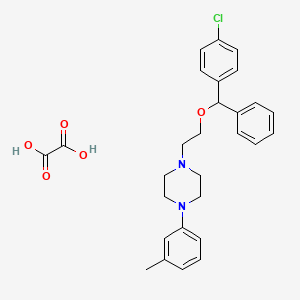


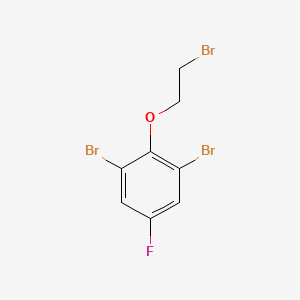
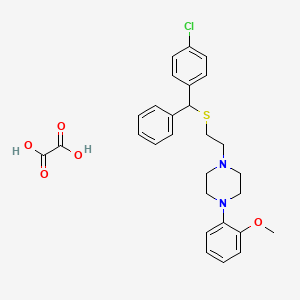
![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
